3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11395810
InChI: InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C
Molecular Formula: C23H24N6
Molecular Weight: 384.5 g/mol

3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC11395810

Molecular Formula: C23H24N6

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C23H24N6
Molecular Weight 384.5 g/mol
IUPAC Name 3,5-dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3
Standard InChI Key XBMFXHONALZDKY-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C

Introduction

Structural Elucidation and Physicochemical Properties

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In this derivative, positional substitutions critically influence its reactivity and bioactivity:

  • C3 and C5 positions: Methyl groups enhance steric bulk and modulate electronic properties.

  • C2 position: A phenyl group introduces aromatic stacking potential.

  • C7 position: A 4-pyridin-2-ylpiperazine moiety contributes hydrogen-bonding capabilities and conformational flexibility .

The planar fused-ring system facilitates π-π interactions with biological targets, while the piperazine side chain enables solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H24N6\text{C}_{23}\text{H}_{24}\text{N}_6
Molecular Weight384.5 g/mol
CAS Number1189704-18-4
DensityNot reported
Melting/Boiling PointsNot reported

Synthetic Methodologies and Optimization

Microwave-Assisted Pd-Catalyzed Direct Arylation

A landmark one-pot synthesis employs microwave irradiation and palladium catalysis to functionalize the C7 position . This method avoids traditional Negishi coupling, eliminating the need for toxic zinc reagents and reducing reaction times from hours to minutes. Key steps include:

  • Pd-catalyzed C–H arylation: Aryl bromides couple with the pyrazolo[1,5-a]pyrimidine core under microwave conditions (150°C, 20 min).

  • Saponification-decarboxylation: Hydrolysis of ester intermediates yields the final product in 52–85% yield .

Compared to classical pathways, this approach improves atom economy and scalability, making it viable for high-throughput library generation.

Alternative Routes via Condensation Reactions

Early synthetic strategies relied on condensation of β-diketones or β-keto esters with 5-aminopyrazoles . For example, refluxing acetylacetone with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile in acetic acid yields intermediate pyrazolo[1,5-a]pyrimidines, which are further functionalized via nucleophilic aromatic substitution . While effective, these methods require harsh conditions (refluxing acetic acid, 6–8 hours) and offer lower yields (~45–60%) .

Computational ADMET Profiling

Pharmacokinetic predictions via SwissADME and ProTox-II tools reveal:

  • Lipophilicity: LogP = 3.1 ± 0.2, favoring membrane permeability but posing solubility challenges.

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the piperazine ring (70% likelihood) .

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats) but potential hERG channel inhibition (IC₅₀: 2.8 µM), necessitating cardiac safety studies .

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)AChE Inhibition IC₅₀ (µM)
3,5-Dimethyl derivativePendingPendingPending
7-Arylidene analog 8–3225.422.1
5-Cyano substituted 16–6412.718.3

Data gaps underscore the need for targeted bioassays on the title compound.

Challenges and Future Directions

  • Synthetic Scalability: While microwave methods excel in efficiency, transitioning from milligram to kilogram scales requires continuous-flow reactor optimization.

  • Selectivity Optimization: Reducing hERG affinity through piperazine N-substitution (e.g., introducing polar groups) may mitigate cardiac risks .

  • In Vivo Validation: Pharmacodynamic studies in murine models are essential to confirm computational ADMET predictions.

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